trans-4-(4-Morpholinyl)tetrahydro-3-furanamine
Description
trans-4-(4-Morpholinyl)tetrahydro-3-furanamine (CAS: 21404-86-4; molecular formula: C₈H₁₆N₂O₂) is a heterocyclic amine featuring a tetrahydrofuran ring substituted with a morpholine group at the trans-4-position. Its structural uniqueness lies in the combination of a morpholine moiety (a six-membered ring with one oxygen and one nitrogen atom) and a tetrahydrofuran backbone, conferring both polarity and conformational rigidity.
Properties
IUPAC Name |
(3R,4R)-4-morpholin-4-yloxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-7-5-12-6-8(7)10-1-3-11-4-2-10/h7-8H,1-6,9H2/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRARYPUYXXYIN-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2COCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2COC[C@@H]2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
trans-4-(4-Morpholinyl)tetrahydro-3-furanamine, also known by its CAS number 728008-08-0, is a chemical compound characterized by a tetrahydrofuran ring substituted with a morpholine group at the 4-position and an amine group at the 3-position. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C_{10}H_{17}N_{2}O, with a molecular weight of approximately 172.228 g/mol. The presence of the morpholine and amine functional groups enhances its reactivity and potential interactions with various biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been studied for its effects on inflammatory pathways, particularly in inhibiting cytokine production which is crucial in the treatment of chronic inflammatory diseases. The compound's ability to modulate these pathways suggests its potential as a therapeutic agent in conditions such as rheumatoid arthritis and other inflammatory disorders .
Neuropharmacological Applications
The structural characteristics of this compound suggest possible interactions with neurotransmitter systems, indicating potential neuropharmacological applications. Preliminary studies hint at its efficacy in modulating neurotransmission, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine | Contains a pyrrolidine instead of morpholine | May exhibit different pharmacological profiles |
| 4-(Morpholinyl)piperidine | Features a piperidine ring | Potentially different receptor interactions |
| 1-(Morpholinyl)-2-propanol | Contains an alcohol functional group | Different solubility and reactivity |
The distinct combination of a tetrahydrofuran core with both morpholine and amine functionalities in this compound may confer unique biological properties compared to these similar compounds.
In Vivo Studies
In vivo studies have demonstrated the compound's effectiveness in reducing inflammation markers in animal models. For instance, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent .
Mechanistic Insights
Mechanistic studies have explored the pathways through which this compound exerts its effects. It appears to inhibit NF-kB activation, a key transcription factor involved in inflammatory responses. This inhibition leads to reduced expression of inflammatory mediators, supporting its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
- Morpholinyl vs. Piperazinyl Substitution: Morpholine (C₈H₁₆N₂O₂): The oxygen atom in morpholine enhances polarity and hydrogen-bonding capacity, making it favorable for aqueous solubility.
Ring Size and Rigidity :
Salt Forms :
Patent and Application Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
